3-(3,4-Difluorophenyl)oxolan-3-ol
Descripción
3-(3,4-Difluorophenyl)oxolan-3-ol is a tetrahydrofuran derivative featuring a hydroxyl group at the 3-position of the oxolane (tetrahydrofuran) ring and a 3,4-difluorophenyl substituent. The presence of fluorine atoms on the aromatic ring enhances lipophilicity and metabolic stability compared to non-halogenated analogs, making it a candidate for pharmaceutical applications .
Propiedades
IUPAC Name |
3-(3,4-difluorophenyl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c11-8-2-1-7(5-9(8)12)10(13)3-4-14-6-10/h1-2,5,13H,3-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKCRCRUHLSFRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(C2=CC(=C(C=C2)F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following oxolan-3-ol derivatives are critical for comparative analysis:
3-(2,3-Dimethylphenyl)oxolan-3-ol
- Substituents : 2,3-Dimethylphenyl group.
- Key Differences: The methyl groups increase steric bulk and electron-donating effects compared to fluorine. Both compounds are discontinued, suggesting challenges in synthesis or stability .
4-(3-Hydroxyphenyl)oxolan-3-ol
- Substituents : 3-Hydroxyphenyl group.
- Key Differences :
MCHR1 Antagonists (e.g., SNAP-7941 Derivatives)
Comparative Data Table
Key Research Findings
Fluorine vs. Methyl Substitution :
- Fluorinated analogs exhibit higher metabolic stability due to C-F bond strength, whereas methylated analogs may suffer faster demethylation in vivo .
- The 3,4-difluorophenyl group in oxolan-3-ol derivatives likely improves blood-brain barrier penetration compared to polar hydroxyl or bulky methyl groups .
Discontinuation of Analogs :
- Both 3-(3,4-Difluorophenyl)oxolan-3-ol and 3-(2,3-Dimethylphenyl)oxolan-3-ol are listed as discontinued, possibly due to synthetic challenges (e.g., regioselective fluorination) or instability under storage conditions .
Biological Relevance: The 3,4-difluorophenyl motif is prevalent in MCHR1 antagonists, suggesting its utility in central nervous system-targeted drugs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
